(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c12-5-4-11-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,12,14-15H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLWQCKVRJBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657315 | |
| Record name | {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955422-14-7 | |
| Record name | {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool for detecting biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The hydroxyethylcarbamoyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acid Derivatives
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized below:
Catalytic Activity
- Phenyl boronic acid is a poor catalyst for amide bond formation, whereas derivatives with electron-withdrawing groups (e.g., o-nitrophenylboronic acid) show enhanced catalytic efficiency .
Electronic and Steric Effects
Biosensing and Glycoprotein Binding
Medicinal Chemistry
- Fluorobenzyl-dioxothiazolidinone derivatives () highlight the role of boronic acids in enzyme inhibition. The target compound’s hydroxyethyl group could modulate pharmacokinetics (e.g., solubility, half-life) compared to fluorine-containing analogs .
Catalysis
- While phenyl boronic acid is ineffective in amide bond catalysis, substituted analogs like o-nitrophenylboronic acid are effective. The hydroxyethylcarbamoyl group may position the boronic acid for nucleophilic activation in specific reaction environments .
Biological Activity
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a phenyl ring with a hydroxyethylcarbamoyl group and a boronic acid moiety. This unique structure allows for specific interactions with biological targets, particularly enzymes and biomolecules.
The mechanism of action primarily involves the reversible covalent bonding of the boronic acid moiety with diols present in various biomolecules. This property is crucial for enzyme inhibition and molecular recognition processes. The hydroxyethylcarbamoyl group enhances solubility and bioavailability, facilitating interaction with biological targets.
1. Enzyme Inhibition
Research indicates that boronic acids, including this compound, can act as potent inhibitors of various enzymes. For example, studies have shown that related boronic acids effectively inhibit fatty acid amide hydrolase (FAAH), which is involved in lipid signaling pathways .
2. Antioxidant Properties
The compound exhibits significant antioxidant activity. In vitro studies demonstrate its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using assays such as ABTS and DPPH, yielding IC50 values indicating strong activity .
3. Antibacterial Activity
This compound has shown effectiveness against various bacterial strains, including Escherichia coli. The compound's antibacterial properties are attributed to its ability to disrupt bacterial cell functions .
4. Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer). The IC50 values indicate a marked reduction in cell viability, highlighting its potential as an anticancer agent .
Research Findings and Case Studies
| Activity | Method | Results |
|---|---|---|
| Enzyme Inhibition | FAAH inhibition assay | Potent inhibition observed; binds key residues |
| Antioxidant Activity | ABTS/DPPH assays | IC50: 0.11 µg/mL (ABTS), 0.14 µg/mL (DPPH) |
| Antibacterial Activity | Bacterial growth inhibition assay | Effective against E. coli at 6.50 mg/mL |
| Anticancer Activity | MCF-7 cytotoxicity assay | IC50: 18.76 µg/mL |
Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Lacks hydroxyethylcarbamoyl group | Less soluble and bioavailable |
| (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid | Similar structure but para-substituted | Different reactivity and binding properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
